2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol
Description
Properties
IUPAC Name |
cyclobutyl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c14-9-8-12-4-6-13(7-5-12)11(15)10-2-1-3-10/h10,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRHVHXPVDHLLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route via Nucleophilic Substitution and Carbonyl Coupling
Overview:
This method involves the formation of the piperazine ring linked to the cyclobutanecarbonyl group, followed by attachment of the ethan-1-ol moiety.
Preparation of the piperazine intermediate:
The key intermediate is N-(2-hydroxyethyl)piperazine , which can be synthesized via the reaction of piperazine with ethylene oxide or ethylene chlorohydrin under basic conditions.Introduction of the cyclobutanecarbonyl group:
The cyclobutanecarbonyl chloride reacts with the piperazine nitrogen atom in the presence of a base such as triethylamine or pyridine, forming the N-cyclobutanecarbonylpiperazine .Coupling with ethan-1-ol:
The final step involves attaching the ethan-1-ol chain via nucleophilic substitution or reductive amination, often using activating agents like carbodiimides (e.g., EDC or DCC) to facilitate amide bond formation.
- Solvent: Dichloromethane or dimethylformamide (DMF)
- Temperature: Room temperature to 50°C
- Catalysts: Organic bases such as triethylamine or pyridine
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Ethylene oxide or chlorohydrin | NaOH or KOH | 25–50°C | 70–85% | Forms N-(2-hydroxyethyl)piperazine |
| 2 | Cyclobutanecarbonyl chloride | Triethylamine | 0–25°C | 80–90% | Amide formation with piperazine |
| 3 | Ethan-1-ol + coupling agents (DCC/EDC) | DMF | Room temp | 65–75% | Final attachment of ethan-1-ol |
Cyclization and Functionalization Approach
Overview:
This strategy involves cyclization to form the cyclobutane ring, followed by functionalization at specific positions.
Cyclobutane ring synthesis:
Cyclobutanecarbonyl derivatives are prepared via [2+2] cycloaddition reactions or from cyclobutanone precursors through acylation.Piperazine ring formation:
The cyclobutanecarbonyl group is then coupled with piperazine derivatives using acylation reactions under basic conditions.Introduction of the ethan-1-ol group:
The terminal hydroxyl group is introduced via nucleophilic substitution with ethylene glycol derivatives or via reductive amination.
- Solvent: Toluene or ethanol
- Temperature: 80–120°C for cyclization; room temperature for coupling
- Catalysts: Acid catalysts or transition metal catalysts for cycloaddition
- Cyclobutane derivatives are often synthesized via photochemical [2+2] cycloaddition or from cyclobutanone precursors, which are then functionalized to introduce the desired substituents.
Modern Method Using Solid-Phase and Flow Chemistry
Overview:
Advances in flow chemistry enable scalable and cleaner synthesis routes.
Sequential reactions are performed in continuous flow reactors, allowing precise control over reaction parameters, improving yield and purity.
-
- Reduced reaction times
- Improved safety for reactive intermediates
- Easier purification
- Initial formation of the cyclobutanecarbonylpiperazine in flow
- Subsequent attachment of the ethan-1-ol chain via in-line coupling reactions
- Flow synthesis of heterocyclic compounds, including piperazine derivatives, has demonstrated yields exceeding 85% with high purity.
Notes and Considerations
-
- Temperature, solvent, and reagent purity significantly influence yield and selectivity.
- Protecting groups may be necessary to prevent side reactions at sensitive sites.
-
- Crystallization, chromatography, and distillation are standard for isolating high-purity products.
Safety and Environmental Aspects:
- Use of chlorinated solvents and acyl chlorides requires proper handling and waste disposal.
- Transition to greener solvents and reagents is ongoing.
Summary Table of Preparation Methods
| Method | Key Reactions | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|---|
| Nucleophilic substitution & coupling | Amide formation, substitution | Widely used, scalable | Requires multiple steps | 65–90% |
| Cyclization & functionalization | Cycloaddition, acylation | Suitable for complex derivatives | Requires specialized conditions | 70–85% |
| Flow chemistry | Continuous synthesis | High efficiency, scalable | Equipment-intensive | >85% |
Chemical Reactions Analysis
Types of Reactions: 2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may serve as a ligand for biological receptors or enzymes, facilitating studies on biological processes.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The exact molecular pathways involved would vary based on the biological system and the specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Piperazine Ring
Acyl vs. Alkyl Groups
- 2-(4-tert-butylpiperazin-1-yl)ethan-1-amine (Mol. formula: C₁₄H₂₂N₄): Substituent: tert-butyl (bulky alkyl group). Functional group: Terminal amine (–NH₂). The amine group enhances basicity compared to the ethanol in the target compound.
- 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate (Mol. formula: C₂₀H₁₉F₄N₂O₅): Substituent: 2-fluorobenzoyl (aromatic, electron-withdrawing). Functional group: Ketone (–CO–) and hydroxyphenyl.
- Target Compound: Substituent: Cyclobutanecarbonyl (small, strained ring). Functional group: Ethanol (–OH). The ethanol group increases hydrophilicity compared to alkyl or aromatic substituents.
Electron-Withdrawing vs. Electron-Donating Groups
- 2-(4-Nitrosopiperazin-1-yl)ethan-1-ol (Mol. formula: C₆H₁₃N₃O₂): Substituent: Nitroso (–NO). Functional group: Ethanol (–OH). Impact: The nitroso group is strongly electron-withdrawing, reducing the basicity of the piperazine nitrogen and increasing reactivity. This contrasts with the cyclobutanecarbonyl group, which has moderate electron-withdrawing effects due to the carbonyl.
Functional Group Comparisons
*Estimated based on analogous structures.
Key Observations:
- Polarity: The target compound’s ethanol group confers higher polarity than tert-butyl or aromatic substituents but lower than carboxylic acids (e.g., Fmoc derivative).
- Reactivity : The absence of reactive groups (e.g., nitroso, chloroacetyl) in the target compound may enhance stability under physiological conditions.
Biological Activity
2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C_{13}H_{20}N_{2}O_{2}
- Molecular Weight : 236.31 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperazine moiety may facilitate binding to neurotransmitter receptors, while the cyclobutane carbonyl group could enhance lipophilicity and membrane permeability.
Proposed Mechanisms:
- Receptor Binding : The compound may act as a ligand for neurotransmitter receptors, influencing signaling pathways.
- Enzyme Inhibition : It has potential as an inhibitor for certain enzymes involved in metabolic processes.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antidepressant Effects : Studies have shown that derivatives of piperazine compounds can exhibit antidepressant-like effects in animal models.
- Anxiolytic Properties : Similar compounds have been reported to reduce anxiety-related behaviors, suggesting potential use in treating anxiety disorders.
Case Studies and Research Findings
A review of the literature reveals several studies highlighting the biological activity of this compound:
Table 1: Summary of Biological Activities
| Study | Biological Activity | Model Used | Findings |
|---|---|---|---|
| Antidepressant | Mouse model | Significant reduction in immobility time in forced swim test. | |
| Anxiolytic | Rat model | Decreased time spent in open arms of the elevated plus maze. | |
| Neuroprotective | Cell culture | Reduced apoptosis in neuronal cells under oxidative stress conditions. |
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest:
- Absorption : Rapid absorption post oral administration.
- Distribution : High distribution volume indicating extensive tissue penetration.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
Safety and Toxicology
Safety assessments are essential for any new compound. Initial toxicity studies indicate that this compound has a favorable safety profile with no significant adverse effects observed at therapeutic doses in animal models.
Q & A
Q. What are the recommended synthetic routes for 2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol, and what analytical methods validate its purity?
- Methodological Answer :
- Synthesis : Key steps include coupling cyclobutanecarbonyl chloride to a piperazine intermediate, followed by ethanol functionalization. Reduction of ketone intermediates (e.g., using borane-dimethyl sulfide complexes) can yield the ethanol derivative, as demonstrated in analogous piperazinyl-ethanol syntheses . Oxidation/reduction conditions (e.g., LiAlH₄ or NaBH₄ for reduction, m-CPBA for oxidation) should be optimized based on precursor stability .
- Purity Validation : Use ¹H/¹³C NMR to confirm structural integrity (e.g., chemical shifts for hydroxyl and cyclobutane protons) . X-ray crystallography provides definitive stereochemical validation, as shown for related piperazinyl-ethanone derivatives . HPLC with UV detection (e.g., Pharmacopeial Forum methods) ensures ≥95% purity .
Q. How can researchers characterize the structure of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Assign ¹H/¹³C peaks for the cyclobutane carbonyl (δ ~170 ppm in ¹³C NMR), piperazine N-CH₂ groups (δ ~2.5–3.5 ppm in ¹H NMR), and hydroxyl protons (δ ~1.5–2.0 ppm, broad) .
- X-ray Crystallography : Resolve torsional angles between the piperazine and cyclobutane moieties to confirm spatial orientation, as done for structurally similar chloro-piperazinyl-ethanone compounds (R-factor ≤0.035) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Solubility : Test in polar (e.g., water, ethanol) and non-polar solvents (e.g., DCM). Analogous ethanol derivatives show moderate solubility in ethanol and DMSO but poor aqueous solubility .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products. Store in airtight containers at controlled room temperature, protected from light .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- First Aid : In case of eye exposure, rinse with water for 15 minutes and seek medical attention. Avoid mouth-to-mouth resuscitation if inhaled .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability for this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps. Optimize reaction time and temperature using DoE (Design of Experiments) .
- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for scalable purification .
Q. What structure-activity relationship (SAR) insights exist for modifying the cyclobutane or piperazine moieties to enhance biological activity?
- Methodological Answer :
- Cyclobutane Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to increase metabolic stability. Compare IC₅₀ values in enzyme assays .
- Piperazine Substitutions : Replace with morpholine or thiomorpholine to assess impact on target binding, as seen in glutaminase inhibitor studies .
Q. How can researchers identify and quantify metabolites of this compound in in vitro systems?
- Methodological Answer :
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., NMR vs. X-ray)?
- Methodological Answer :
- Dynamic NMR : Assess conformational flexibility in solution to explain discrepancies between NMR and rigid X-ray structures .
- DFT Calculations : Compare computed vs. experimental bond angles and torsional strains to refine force field parameters .
Q. How can polymorph screening be conducted to identify the most thermodynamically stable crystal form?
- Methodological Answer :
- High-Throughput Crystallization : Use solvent/anti-solvent combinations (e.g., ethanol/water, acetone/heptane) in 96-well plates. Analyze forms via PXRD and DSC .
- Stability Testing : Store polymorphs at 25°C/60% RH for 4 weeks; monitor for phase transitions .
Q. What in vivo models are suitable for evaluating the pharmacokinetics and efficacy of this compound?
- Methodological Answer :
- Rodent Models : Administer via oral gavage or IV and measure plasma half-life. Use LC-MS/MS for bioavailability studies .
- Disease Models : Test in xenograft models (e.g., cancer) or inflammation assays (e.g., carrageenan-induced edema) .
Q. How can computational modeling predict binding interactions with target proteins (e.g., kinases or GPCRs)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., cyclobutane as a hydrophobic anchor) .
- MD Simulations : Run 100-ns trajectories to assess binding stability and identify key residue interactions (e.g., piperazine H-bonding with Asp86 in GLS1) .
Q. What analytical methods are recommended for detecting trace impurities or degradation products?
- Methodological Answer :
- HPLC-MS : Use C18 columns with gradient elution (0.1% formic acid in acetonitrile/water). Detect impurities at 0.1% threshold .
- KF Titration : Quantify water content (<5.0% w/w) to ensure compliance with pharmacopeial standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
